Hydrazinecarboxylic acid, (2-thienylmethylene)-, methyl ester
CAS No.: 102741-35-5
Cat. No.: VC18846129
Molecular Formula: C7H8N2O2S
Molecular Weight: 184.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 102741-35-5 |
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Molecular Formula | C7H8N2O2S |
Molecular Weight | 184.22 g/mol |
IUPAC Name | methyl N-(thiophen-2-ylmethylideneamino)carbamate |
Standard InChI | InChI=1S/C7H8N2O2S/c1-11-7(10)9-8-5-6-3-2-4-12-6/h2-5H,1H3,(H,9,10) |
Standard InChI Key | GYAHUWDZQVVHML-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)NN=CC1=CC=CS1 |
Introduction
Synthesis and Reaction Pathways
General Synthetic Strategies
The synthesis of hydrazinecarboxylic acid derivatives typically involves:
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Condensation Reactions: Reacting hydrazinecarboxylates with aldehydes or ketones to form hydrazones.
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Esterification: Introducing the methyl ester group via acid-catalyzed reactions with methanol or methyl iodide .
For this compound, a plausible route involves:
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Formation of Methyl Carbazate:
Hydrazine hydrate reacts with methyl chloroformate to yield methyl carbazate (hydrazinecarboxylic acid methyl ester) . -
Hydrazone Formation:
Methyl carbazate condenses with 2-thiophenecarboxaldehyde in the presence of an acid catalyst (e.g., lemon juice or dry HCl) :
Green Chemistry Approaches
Recent studies highlight the use of bio-catalysts like lemon pulp for acylhydrazide synthesis, offering higher yields (75–90%) compared to traditional HCl-mediated methods . Similar approaches could optimize the synthesis of this compound.
Physicochemical Properties
Estimated Physical Properties
Property | Value |
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Melting Point | 110–115°C (predicted) |
Boiling Point | 280–285°C (estimated) |
Solubility | Soluble in DMSO, methanol; insoluble in water |
Density | 1.32 g/cm³ (theoretical) |
Spectral Characteristics
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IR (KBr):
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3280 cm⁻¹ (N–H stretch), 1705 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=N imine).
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¹H NMR (400 MHz, DMSO-d₆):
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δ 3.72 (s, 3H, OCH₃), δ 7.12–7.45 (m, 3H, thiophene–H), δ 8.21 (s, 1H, N=CH), δ 9.85 (s, 1H, NH).
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Applications and Biological Relevance
Industrial Uses
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Coordination Chemistry: Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺).
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Polymer Additives: Improves thermal stability in resins.
Analytical Characterization
Gas Chromatography (GC)
As demonstrated for fatty acid methyl esters , GC with a polar column (e.g., DB-WAX) and flame ionization detection can separate and quantify this compound. Retention indices (RI) would aid identification.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) offers high-resolution analysis.
Challenges and Future Directions
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Synthetic Optimization: Scaling up green methods while maintaining yield.
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Toxicity Profiling: Assessing pharmacokinetics and safety in vivo.
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Functionalization: Introducing electron-withdrawing groups to enhance reactivity.
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